molecular formula C22H17N3O3S4 B2729299 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 922472-84-2

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2729299
CAS No.: 922472-84-2
M. Wt: 499.64
InChI Key: GXCRVXNEGVANOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-based hybrid compound featuring dual benzothiazole cores, a methylsulfonyl substituent at position 6, and a thiophen-2-yl ethyl moiety. This structure combines sulfonamide and carboxamide functionalities, which are often associated with enhanced biological activity, including kinase inhibition and antitumor properties . The methylsulfonyl group improves solubility and metabolic stability compared to nitro or amino analogs, while the thiophene ethyl chain may enhance lipophilicity and target binding affinity .

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S4/c1-32(27,28)15-8-9-17-19(13-15)31-22(24-17)25(11-10-14-5-4-12-29-14)21(26)20-23-16-6-2-3-7-18(16)30-20/h2-9,12-13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCRVXNEGVANOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CCC3=CC=CS3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it may play a role in treating various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The structure of the compound features a benzo[d]thiazole core with a methylsulfonyl group at the 6-position and a thiophene-substituted ethyl group. The presence of these functional groups contributes to its solubility and potential biological interactions.

PropertyValue
Molecular FormulaC18H18N2O3S3
Molecular Weight382.47 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several potential pathways have been identified:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

2. Receptor Binding:
It can bind to various receptors on cell membranes, modulating signal transduction pathways that are crucial for cell survival and proliferation.

3. DNA Interaction:
The compound may intercalate into DNA, impacting gene expression and cellular processes associated with growth and replication.

Anticancer Properties

Research has indicated that benzo[d]thiazole derivatives possess significant anticancer activity. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
N-(6-methylthio)benzo[d]thiazoleA549 (Lung Cancer)1.98 ± 1.22
N-(6-methylsulfonyl)benzothiazoleMCF-7 (Breast Cancer)1.8 ± 0.02
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesNIH/3T3 (Mouse Embryoblast)1.61 ± 1.92

These findings suggest that modifications in the structure can lead to enhanced biological activity against cancer cells.

Antimicrobial Activity

Additionally, derivatives of benzo[d]thiazole have shown promise as antimicrobial agents. Studies have reported varying degrees of antibacterial and antifungal activities, indicating the potential for therapeutic applications in infectious diseases.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested against human cancer cell lines, revealing that specific substitutions significantly enhanced cytotoxicity compared to standard drugs like doxorubicin .
  • Antimicrobial Properties : Research on benzothiazole derivatives indicated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
  • Mechanistic Studies : Molecular dynamics simulations have been employed to understand the binding interactions between these compounds and their protein targets, revealing critical insights into their mechanisms of action .

Comparison with Similar Compounds

(i) Substituent Effects on Bioactivity

  • Methylsulfonyl vs. In contrast, the methylsulfonyl group in the target compound balances electron withdrawal with improved solubility and resistance to enzymatic degradation .
  • Thiophene Ethyl vs. Phenylureido Moieties : The thiophen-2-yl ethyl chain in the target compound may offer better π-π stacking interactions with hydrophobic kinase pockets compared to the phenylureido group in 6d , which relies on hydrogen bonding .

(ii) Carboxamide vs. Acrylamide Linkers

  • The carboxamide linkage in the target compound provides rigidity and planar geometry, favoring binding to ATP pockets in kinases. In contrast, acrylamide derivatives like 9b () exhibit conformational flexibility, which may reduce target specificity .

(iii) Solubility and Pharmacokinetics

  • Sulfonamide-containing compounds (e.g., 28 in ) show moderate aqueous solubility due to polar sulfonamide groups. The methylsulfonyl substituent in the target compound likely enhances solubility further while maintaining membrane permeability .

Molecular Docking and Binding Affinity

While explicit docking data for the target compound is unavailable, analogous studies on 6d () reveal strong interactions with VEGFR-2’s hydrophobic region (binding energy: −9.2 kcal/mol). The thiophene ethyl group in the target compound is predicted to occupy similar pockets, with the methylsulfonyl group forming hydrogen bonds with Lys868 and Asp1046 residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.